![molecular formula C26H45BN2O2 B568067 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid CAS No. 1243264-54-1](/img/structure/B568067.png)
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes two piperidinyl groups attached to a phenyl ring. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
This compound is primarily used for proteomics research .
Pharmacokinetics
It is known that the compound has a molecular weight of 42847 , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures between 28°C , suggesting that it may be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes or proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic changes. These effects can result in modifications to cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which can inhibit enzyme activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and maintains its activity over extended periods . Its degradation products and their potential effects on cells need to be further investigated to fully understand the temporal dynamics of its action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ-specific toxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s overall efficacy and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dibromophenylboronic acid and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.
Procedure: The 2,6-dibromophenylboronic acid is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Various boron-containing compounds.
Substitution: Coupled products in Suzuki-Miyaura reactions.
Scientific Research Applications
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid has several applications in scientific research:
Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the enhanced stability provided by the piperidinyl groups.
2,6-Dimethylphenylboronic Acid: Another derivative with different substituents, offering varied reactivity and applications.
2,6-Di-tert-butylphenylboronic Acid: Known for its steric hindrance, affecting its reactivity compared to 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid.
Uniqueness
This compound stands out due to its dual piperidinyl groups, which provide enhanced stability and reactivity. This makes it particularly valuable in complex organic syntheses and industrial applications where stability and reactivity are crucial.
Properties
IUPAC Name |
[2,6-bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45BN2O2/c1-23(2)14-10-15-24(3,4)28(23)18-20-12-9-13-21(22(20)27(30)31)19-29-25(5,6)16-11-17-26(29,7)8/h9,12-13,30-31H,10-11,14-19H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCRLRJQVRYOGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CN2C(CCCC2(C)C)(C)C)CN3C(CCCC3(C)C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680600 |
Source


|
| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243264-54-1 |
Source


|
| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
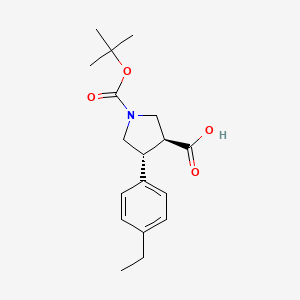
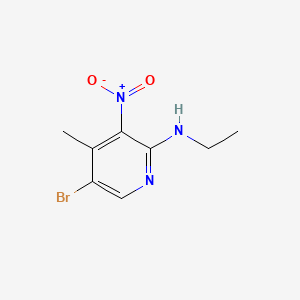
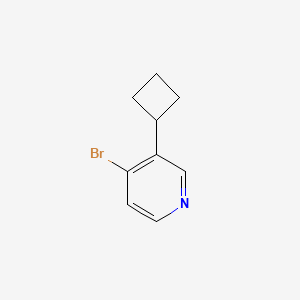
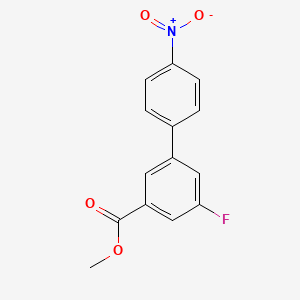
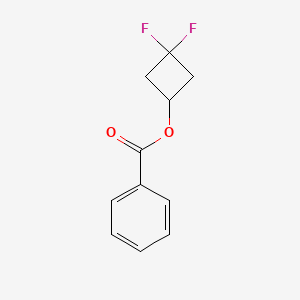
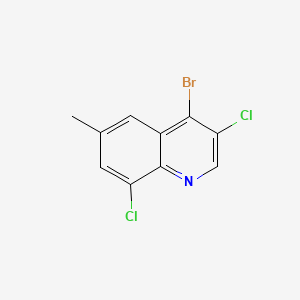

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)
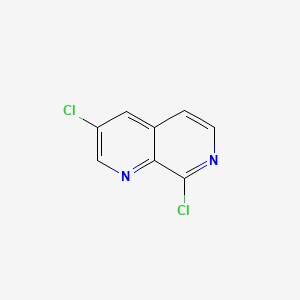
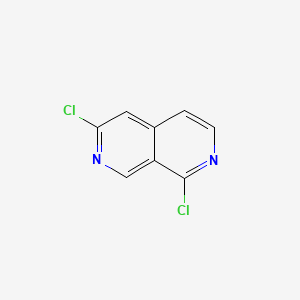
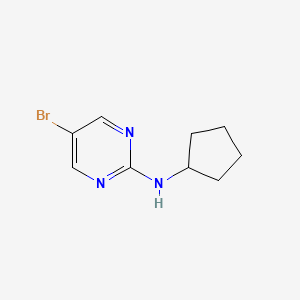
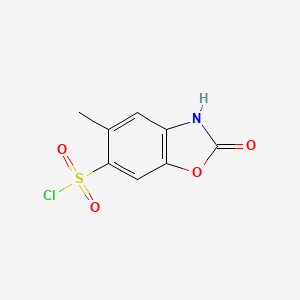
![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

